Sodium isethionate
Overview
Description
Synthesis Analysis
Sodium isethionate can be synthesized from coconut acid and sodium isethionate in the presence of isethionic acid as a catalyst. Optimal conditions involve a material molar ratio of coconut acid to sodium isethionate of 1.2:1, a reaction temperature of 155°C, and a reaction time of 3 hours. The product is a white powder with a sodium cocoyl isethionate content of 60% (Zhang Guangxu et al., 2013).
Molecular Structure Analysis
The structural analysis of sodium isethionate reveals the crystallization and physical characteristics of its specific homologue, sodium lauroyl isethionate (SLI). SLI, purified through recrystallization in methanol, exhibits a purity of 98% and undergoes detailed physicochemical examination to determine its crystallizability and metastable zone width as a function of temperature (Mohammed I. Jeraal et al., 2017).
Chemical Reactions and Properties
Sodium isethionate participates in various chemical reactions, including the formation of sodium salts of fatty alcohol polyoxyethylene ether sulfonates from sodium isethionate. These reactions are influenced by the hydrophobic chain length, showcasing sodium isethionate's role in synthesizing compounds with specific properties such as temperature resistance, calcium-tolerant stability, and salt tolerance (Y.-m. Zhang et al., 2010).
Physical Properties Analysis
The physical properties of sodium isethionate, such as its solubility, crystallization behavior, and thermal degradation, are crucial for its application in personal care products. Its thermal degradation, particularly, poses challenges for product performance, efficiency, color, and odor, necessitating the prediction of isothermal degradation rates and the identification of evolved gases from degradation (Mohammed I. Jeraal et al., 2019).
Chemical Properties Analysis
Chemical property analysis reveals sodium isethionate's critical micellar concentration (CMC) and surface tension properties. For instance, purified sodium lauroyl isethionate demonstrates a CMC of 5.4 mM and a plateau surface tension of 38 mN/m at 20°C, indicating its effective performance as a surfactant (Mohammed I. Jeraal et al., 2017).
Scientific Research Applications
Soap Production Analysis : Sodium isethionate is detectable in soap production process streams using suppressed ion chromatography, indicating its role in the soap manufacturing process and quality control (Rasmussen, Omelczenko, & McPherson, 1993).
Thermal Degradation in Personal Care Formulations : Sodium lauroyl isethionate, a variant of sodium isethionate, shows significant thermal degradation in manufacturing temperatures, impacting product performance in personal care items. This highlights the importance of controlled manufacturing conditions (Jeraal, Roberts, Mcrobbie, & Harbottle, 2019).
Synthesis and Characterization for Personal Care Industry : The synthesis, purification, and physicochemical characterization of sodium lauroyl isethionate are critical for its widespread application in the personal care industry. This includes understanding its solubility and thermal properties (Jeraal, Roberts, Mcrobbie, & Harbottle, 2017).
Ion Chromatographic Analysis : Sodium isethionate can be determined using single column anion chromatography, which is crucial for its quantification in various commercial applications (Ianniello, 1988).
Biological Permeability Studies : The permeability of sodium isethionate across cell membranes was studied in the coelenterate Condylactis gigantea, offering insights into cellular ion transport mechanisms (López, Egea, & Herrera, 1991).
Colorimetric Determination in Analytical Chemistry : A colorimetric method using ammonium ceric nitrate allows for the determination of sodium isethionate in solutions, useful in analytical chemistry (Dicker & Newlove, 1966).
Solubility in Liquid Detergent Systems : Understanding the solubility of sodium cocoyl isethionate (a derivative of sodium isethionate) in water is key for its application in liquid detergent systems. This research aids in formulating effective cleaning agents (Sun, Parr, & Erickson, 2003).
Sodium Batteries Research : While not directly related to sodium isethionate, research on sodium batteries provides context on the broader applications of sodium in energy storage technologies (Delmas, 2018).
Quantitative Measurement in Products : Establishing methods for quantitatively measuring sodium isethionate in products like Igepon A demonstrates its importance in quality control in the chemical industry (Wang Jian-xin, 2009).
Sodium Transport in Biological Systems : Studying the effects of sodium isethionate on sodium transport in biological systems like frog skin provides insights into electrolyte balance and cellular transport mechanisms (Cuthbert, Painter, & Prince, 1969).
Biomedical Applications of Sodium MRI : While this research is more broadly focused on sodium MRI, it underscores the significance of sodium (and by extension, its compounds like sodium isethionate) in medical imaging and diagnostics (Madelin & Regatte, 2013).
Skin Barrier Studies : Investigating why sodium cocoyl isethionate (SCI) is mild to the skin barrier provides valuable insights for the cosmetics industry, particularly for developing skin-friendly cleansing products (Ghosh & Blankschtein, 2008).
Future Directions
properties
IUPAC Name |
sodium;2-hydroxyethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADXKQRVAFSPTR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-36-8 (Parent) | |
Record name | Sodium isethionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7027413 | |
Record name | Sodium 2-hydroxyethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline powder; [MSDSonline] | |
Record name | Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium isethionate | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium isethionate | |
CAS RN |
1562-00-1 | |
Record name | Sodium isethionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-hydroxyethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-hydroxyethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.858 | |
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Record name | SODIUM ISETHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R36J71C17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM ISETHIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5838 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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